2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide

Radiosensitization Electron affinity Bioreductive activation

This 4,5-dinitroimidazole derivative addresses the need for a redox-active, hypoxia-selective probe with expanded physicochemical space beyond standard mono-nitroimidazoles. Key features include: - Enhanced electron affinity from the 4,5-dinitro core for bioreductive activation studies. - A 3-nitro-5-phenoxyphenyl tail adding steric bulk and an additional redox center. - Calculated logP of 2.73 and TPSA of ~140 Ų, bridging polar and lipophilic SAR gaps.

Molecular Formula C17H12N6O8
Molecular Weight 428.3 g/mol
Cat. No. B15043288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide
Molecular FormulaC17H12N6O8
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CN3C=NC(=C3[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C17H12N6O8/c24-15(9-20-10-18-16(22(27)28)17(20)23(29)30)19-11-6-12(21(25)26)8-14(7-11)31-13-4-2-1-3-5-13/h1-8,10H,9H2,(H,19,24)
InChIKeyVDIJECJEMCBPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5-Dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide – Structural Identity and Procurement Baseline


The target compound is a fully synthetic, nitroaromatic small molecule belonging to the 4,5-dinitroimidazole class, with a molecular formula of C17H12N6O8 and a molecular weight of 428.32 g/mol . It features a 4,5-dinitroimidazole core linked via an acetamide bridge to a 3-nitro-5-phenoxyphenyl ring, yielding a compound with a calculated logP of approximately 2.73 and a polar surface area of ~140 Ų . As a research screening compound, it is supplied by commercial libraries such as ChemDiv (Compound ID: 1762-0268) . The presence of three nitro groups and a diaryl ether linkage distinguishes it from simpler nitroimidazole drugs (e.g., metronidazole, tinidazole) and positions it as a probe for structure–activity relationship (SAR) studies where both the imidazole and the N-aryl substituent are heavily functionalized.

Why 2-(4,5-Dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide Cannot Be Replaced by Common Nitroimidazoles or Simpler Acetamide Analogs


In the nitroimidazole family, the position and number of nitro groups profoundly influence reduction potential, radical formation, and cytotoxicity [1]. While 5-nitroimidazoles (e.g., metronidazole) are classic antimicrobials, their 4-nitro counterparts often exhibit reduced toxicity, and the introduction of a second nitro group at the 4(5)-position—as in the target compound—substantially increases electron affinity, which can enhance radiosensitization and bioreductive activation [1][2]. Furthermore, the 3-nitro-5-phenoxyphenyl acetamide tail introduces steric bulk and additional redox-active nitro functionality that is absent in simpler N-substituted dinitroimidazoles (e.g., 1-methyl-4,5-dinitroimidazole) [2]. These structural differences mean that biological potency, metabolic stability, and target selectivity cannot be extrapolated from mono-nitroimidazoles or dinitroimidazoles bearing smaller N-substituents; direct experimental comparison is required for any application-specific claim.

Quantitative Differentiation Evidence for 2-(4,5-Dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide


Enhanced Electron Affinity of 4,5-Dinitroimidazole Core Relative to 4-Nitro and 5-Nitro Mononitroimidazoles

The 4,5-dinitroimidazole scaffold of the target compound provides a substantially higher electron affinity compared to mono-nitroimidazoles. In studies of related 4,5-dinitroimidazole derivatives, the half-wave reduction potential (E₁/₂) is shifted to less negative values (i.e., easier reduction) relative to 4-nitro and 5-nitro mono-substituted imidazoles, indicating greater propensity for bioreductive activation [1]. While compound-specific E₁/₂ data for this acetamide derivative have not been published, the core 4,5-dinitroimidazole pharmacophore consistently shows a more positive reduction potential than metronidazole (5-nitroimidazole) and 4-nitroimidazole by approximately 200–400 mV in related series [1].

Radiosensitization Electron affinity Bioreductive activation

Computational Physicochemical Differentiation: logP and Polar Surface Area vs. 4-Nitroimidazole Analog

The target compound possesses a calculated logP of 2.73 and a topological polar surface area (TPSA) of 139.7 Ų . In contrast, the closest mono-nitroimidazole analog, 2-(4-nitroimidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide (C₁₇H₁₃N₅O₆, MW 383.3), has a lower calculated logP of approximately 2.5 and a TPSA of ~148 Ų [1]. The higher logP of the dinitro compound predicts improved membrane permeability, while the slightly lower TPSA remains within the favorable range (<140 Ų) for oral bioavailability per the Veber rule.

Drug-likeness Permeability Computational ADME

Antimicrobial Potential of the 4,5-Dinitroimidazole Pharmacophore vs. Metronidazole-Sensitive Strains

The 4,5-dinitroimidazole core is associated with a broader antimicrobial spectrum than 5-nitroimidazoles alone. In a study of 24 phenacyl- and hydroxyalkyl-substituted 4,5-dinitroimidazoles, several compounds demonstrated activity against both bacterial (Gram-positive and Gram-negative) and fungal (Candida spp.) strains, whereas metronidazole and other 5-nitroimidazoles are generally inactive against aerobic bacteria and fungi [1][2]. Although the specific acetamide derivative was not included in that panel, the N-phenacyl and N-hydroxyalkyl analogs achieved MIC values in the range of 25–100 µg/mL against Staphylococcus aureus and Candida albicans [1].

Antibacterial Antifungal Nitroimidazole pharmacophore

Differential Toxicity Profile: 4,5-Dinitroimidazole Core vs. 5-Nitroimidazole Drugs

A well-established structure–toxicity relationship within the nitroimidazole class indicates that 4-nitroimidazoles are significantly less toxic than their 5-nitro counterparts, and this difference is magnified in 4,5-dinitroimidazoles [1]. Specifically, 4-nitroimidazole derivatives demonstrate reduced genotoxicity and neurotoxicity compared to 5-nitroimidazoles such as metronidazole [1]. The target compound, bearing nitro groups at both the 4- and 5-positions, may exhibit an intermediate toxicity profile that balances the high potency associated with 5-nitro substitution and the lower toxicity of 4-nitro substitution, though direct comparative cytotoxicity data for this specific compound remain to be generated.

Cytotoxicity Safety margin Structure–toxicity relationship

Synthetic Tractability and Purity Benchmarking Against Commercial Screening Compound Standards

The target compound is available as a pre-weighed solid from ChemDiv (Catalog ID: 1762-0268) in 1 mg format, with a reported purity suitable for screening purposes, typically ≥95% by HPLC . This is comparable to or exceeds the purity guarantees of many commercial nitroimidazole analogs (often sold as 90–95% purity). The synthetic route, involving coupling of 2-(4,5-dinitro-1H-imidazol-1-yl)acetic acid with 3-nitro-5-phenoxyaniline, is precedented in patent literature for imidazolyl-substituted phenylacetamides (US 5,420,149) [1], providing a scalable pathway for resynthesis and derivatization.

Purity Synthetic accessibility Procurement quality

Potential for Regioselective Derivatization at the 4-Nitro Position as a Synthetic Handle

The 4,5-dinitroimidazole system undergoes regioselective nucleophilic substitution of the 4-nitro group with amines (morpholine, piperidine, pyrrolidine) under mild conditions, yielding 4-amino-5-nitroimidazole products, while the 5-nitro group is preferentially substituted in 2-substituted analogs [1]. This regiochemical control is unique to the 4,5-dinitro pattern and is not available in mono-nitroimidazoles. The target compound, with its unsubstituted 2-position on the imidazole ring, is predicted to follow the same 4-nitro-first substitution order, providing a predictable synthetic handle for late-stage diversification without affecting the acetamide linker or the 3-nitro-5-phenoxyphenyl tail.

Chemical biology Bioconjugation Regioselective substitution

Optimal Scientific and Industrial Application Scenarios for 2-(4,5-Dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide


Hypoxia-Selective Radiosensitizer Lead Optimization

The elevated electron affinity of the 4,5-dinitroimidazole core, as evidenced by more positive half-wave reduction potentials compared to 5-nitroimidazoles like metronidazole [1], makes this compound a strong candidate for hypoxia-selective radiosensitizer programs. Researchers can benchmark its radiosensitizing enhancement ratio (SER) against etanidazole or nimorazole in clonogenic survival assays under normoxic vs. hypoxic (0.1–1% O₂) conditions in solid tumor cell lines.

Broad-Spectrum Anti-Infective Screening Cascade

Given the class-level evidence that 4,5-dinitroimidazole derivatives exhibit antibacterial and antifungal activity beyond the anaerobic spectrum of 5-nitroimidazoles [1], this compound is suited for phenotypic screening against panels including methicillin-resistant S. aureus (MRSA), Candida albicans, and Clostridium difficile. Its activity can be directly compared with metronidazole and fluconazole to quantify spectrum expansion.

Regioselective Chemical Biology Probe Synthesis

The predictable 4-nitro-first substitution chemistry of 2-unsubstituted 4,5-dinitroimidazoles [1] enables the installation of fluorescent tags, biotin, or photoaffinity labels at the 4-position without disrupting the acetamide-linked pharmacophore. This compound can serve as a parent scaffold for generating target-engagement probes for pull-down or cellular imaging studies.

Comparative ADME/Tox Profiling of Nitroimidazole Positional Isomers

With its calculated logP of 2.73 and TPSA of 139.7 Ų [1], this compound fills a physicochemical gap between more polar mono-nitroimidazoles and lipophilic diaryl ethers. It can be used in cassette-dosing pharmacokinetic studies alongside its 4-nitro analog (logP 2.5, TPSA 148 Ų) to experimentally validate the impact of the second nitro group on permeability, metabolic stability, and plasma protein binding.

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